molecular formula C8H11N3O2 B8692572 [(3-Methyl-4-nitrophenyl)methyl]hydrazine CAS No. 866638-96-2

[(3-Methyl-4-nitrophenyl)methyl]hydrazine

Cat. No. B8692572
M. Wt: 181.19 g/mol
InChI Key: HSSFJJMCNKPKPA-UHFFFAOYSA-N
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Patent
US07674807B2

Procedure details

To an ethanol solution (60 ml) of hydrazine monohydrate (5.00 g), an ethanol solution (20 ml) of 3-methyl-4-nitrobenzyl chloride (3.71 g) was added dropwise while refluxing it, and the mixture was continuously refluxed for 6 hours. After finishing the reaction, the solvent was distilled off and (3-methyl-4-nitrobenzyl)-hydrazine (3.50 g) was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH3:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[CH2:8]Cl>C(O)C>[CH3:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[N+:13]([O-:15])=[O:14])[CH2:8][NH:2][NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O.NN
Name
Quantity
3.71 g
Type
reactant
Smiles
CC=1C=C(CCl)C=CC1[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing it
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was continuously refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(CNN)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.